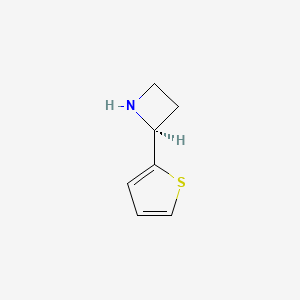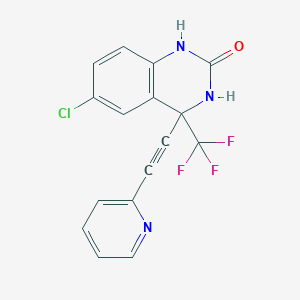
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of chloro, pyridin-2-ylethynyl, and trifluoromethyl groups further enhances its chemical properties and potential reactivity.
Méthodes De Préparation
The synthesis of 6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.
Introduction of the Chloro Group: Chlorination reactions are employed to introduce the chloro group at the desired position.
Addition of Pyridin-2-ylethynyl Group: This step involves the coupling of a pyridin-2-ylethynyl moiety to the quinazolinone core using palladium-catalyzed cross-coupling reactions.
Incorporation of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms with altered functional groups.
Coupling Reactions: The pyridin-2-ylethynyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include palladium catalysts, strong acids or bases, and specific solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe or ligand in biological studies, helping to elucidate the functions of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers or coatings, with enhanced properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one can be compared with other quinazolinone derivatives, such as:
4-(Pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one: Lacks the chloro group, resulting in different reactivity and properties.
6-Chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one:
4-(Pyridin-2-ylethynyl)-3,4-dihydroquinazolin-2(1h)-one: Lacks both the chloro and trifluoromethyl groups, leading to distinct chemical behavior.
Propriétés
Numéro CAS |
214287-64-6 |
|---|---|
Formule moléculaire |
C16H9ClF3N3O |
Poids moléculaire |
351.71 g/mol |
Nom IUPAC |
6-chloro-4-(2-pyridin-2-ylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C16H9ClF3N3O/c17-10-4-5-13-12(9-10)15(16(18,19)20,23-14(24)22-13)7-6-11-3-1-2-8-21-11/h1-5,8-9H,(H2,22,23,24) |
Clé InChI |
BRHWTDLTWBCPDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


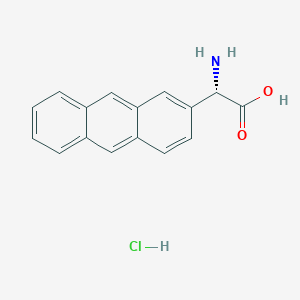
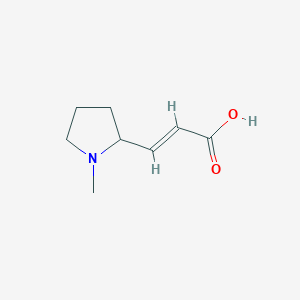
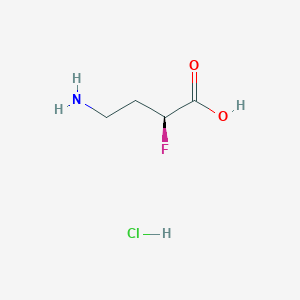
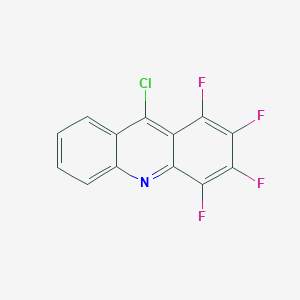
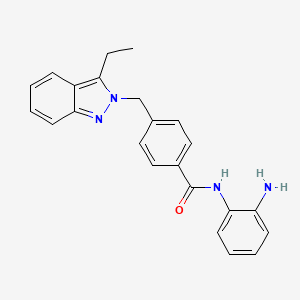
![2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester](/img/structure/B12930840.png)
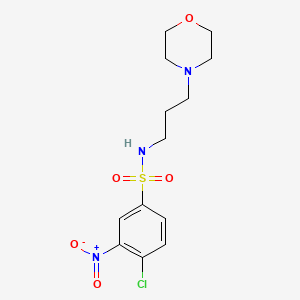
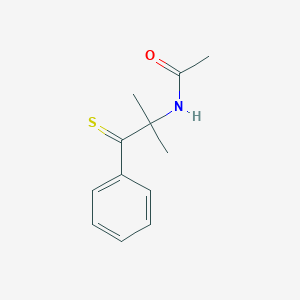
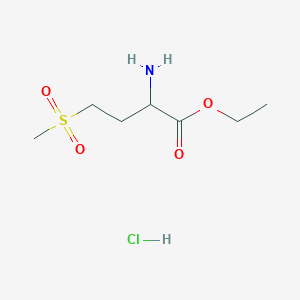
![[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol](/img/structure/B12930864.png)
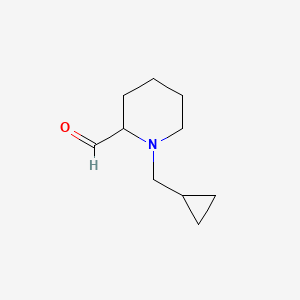
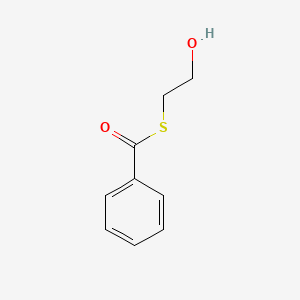
![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
